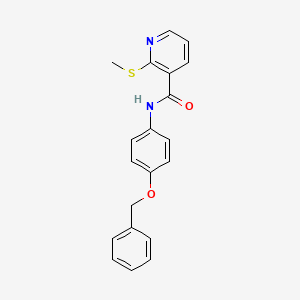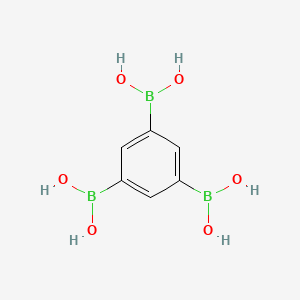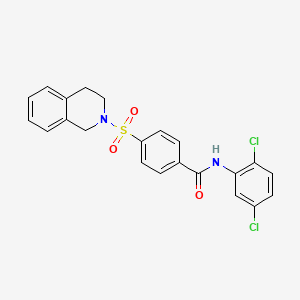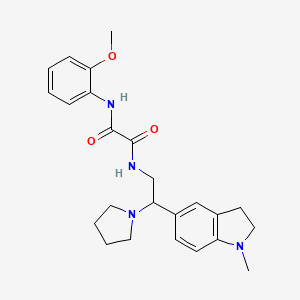
2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPP is a pyridine-based compound that is synthesized through a multi-step process involving several chemical reactions.
作用機序
The mechanism of action of 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide has also been shown to inhibit the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), which play a key role in the development of various inflammatory diseases. 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide has been shown to have anticancer properties, which can help prevent the growth and spread of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. However, one of the main limitations of using 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide in lab experiments is its potential toxicity, which can limit its use in vivo.
将来の方向性
There are several future directions for the study of 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide. One direction is the development of new drugs based on the structure of 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide. 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide has been shown to have potential as a therapeutic agent for the treatment of various diseases, and further research is needed to develop new drugs based on its structure. Another direction is the study of the mechanism of action of 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide. The mechanism of action of 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways. Finally, the study of the toxicity of 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide is an important future direction, as it can help determine the safety and efficacy of 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide in vivo.
合成法
The synthesis of 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide involves several steps, including the preparation of 2-methylthio-5-nitropyridine, 2-methylsulfanyl-5-aminopyridine, and 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide. The first step involves the nitration of 2-methylthiopyridine using nitric acid and sulfuric acid to form 2-methylthio-5-nitropyridine. The second step involves the reduction of 2-methylthio-5-nitropyridine using hydrogen gas and palladium on carbon to form 2-methylsulfanyl-5-aminopyridine. The final step involves the reaction of 2-methylsulfanyl-5-aminopyridine with 4-phenylmethoxyphenyl isocyanate to form 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide.
科学的研究の応用
2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide has potential applications in various fields of scientific research. One of the main areas of application is in the field of medicinal chemistry, where 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide has been studied for its potential as a therapeutic agent for the treatment of various diseases. 2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
2-methylsulfanyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-25-20-18(8-5-13-21-20)19(23)22-16-9-11-17(12-10-16)24-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLDLZXJOWIIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B2435341.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2435343.png)
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2435344.png)





![1-Benzhydryl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2435357.png)
![Tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate](/img/structure/B2435358.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2435360.png)
